5-Methyl-octahydro-1H-indole

Catalog No.
S13576329
CAS No.
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-octahydro-1H-indole

Product Name

5-Methyl-octahydro-1H-indole

IUPAC Name

5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-7-2-3-9-8(6-7)4-5-10-9/h7-10H,2-6H2,1H3

InChI Key

SBLGZDPPNSRSAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)CCN2

5-Methyl-octahydro-1H-indole is a bicyclic compound that belongs to the indole family, characterized by a saturated octahydroindole structure with a methyl group at the fifth position. The compound exhibits a unique configuration, contributing to its distinct chemical properties and biological activities. Its molecular formula is C₉H₁₃N, with a molecular weight of approximately 135.21 g/mol. The structure consists of a six-membered cyclohexane ring fused to a five-membered nitrogen-containing ring, making it an interesting target for synthetic chemists and pharmacologists alike.

Typical of indole derivatives, including:

  • Oxidation: This reaction can convert the compound into oxidized derivatives such as oxindoles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can lead to the formation of tetrahydroindole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions are prevalent, allowing for the introduction of substituents at different positions on the indole ring under acidic or basic conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules .

The biological activity of 5-methyl-octahydro-1H-indole has been explored in various studies, indicating its potential as a bioactive compound. It has shown promise in:

  • Neuroprotective Effects: Some derivatives exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Antimicrobial Activity: Certain studies have reported antimicrobial effects against various pathogens, suggesting its utility in developing new antibiotics.
  • Anti-inflammatory Properties: The compound may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Several synthesis methods have been developed for 5-methyl-octahydro-1H-indole:

  • Fischer Indole Synthesis: Involves the reaction of phenylhydrazine with suitable aldehydes or ketones under acidic conditions. For this compound, starting materials include methyl-substituted cyclohexanones.
  • Catalytic Hydrogenation: This method can be used to reduce indole derivatives to their corresponding octahydroindoles using hydrogen gas over metal catalysts.
  • Ring Closure Reactions: Employing various cyclization techniques can yield 5-methyl-octahydro-1H-indole from simpler precursors through controlled reaction conditions .

5-Methyl-octahydro-1H-indole has several applications:

  • Pharmaceuticals: Its derivatives are investigated for potential use in drug development due to their biological activities.
  • Chemical Intermediates: Used as building blocks in organic synthesis for creating more complex heterocyclic compounds.
  • Material Science: Potential applications in developing new materials with unique properties based on its structural characteristics .

Interaction studies involving 5-methyl-octahydro-1H-indole have been conducted to understand its binding affinity and mechanism of action with biological targets. These studies often focus on:

  • Receptor Binding: Investigating how the compound interacts with specific receptors, including those involved in neurotransmission and inflammation.
  • Metabolic Pathways: Understanding how the compound is metabolized within biological systems, which is crucial for assessing its pharmacokinetics and potential toxicity.

Such studies are essential for evaluating the therapeutic potential of 5-methyl-octahydro-1H-indole and its derivatives .

Several compounds share structural similarities with 5-methyl-octahydro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
OctahydroindoleSaturated nitrogen-containing bicyclic structureBase structure for various derivatives
1-MethylindoleMethyl group at position oneExhibits different reactivity patterns
TetrahydroindoleFour hydrogenated carbons in the indole structureOften used as an intermediate in synthetic routes
IndolineSimilar bicyclic structure without saturationMore reactive due to unsaturation

The uniqueness of 5-methyl-octahydro-1H-indole lies in its specific methyl substitution pattern and saturation level, which influence its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

139.136099547 g/mol

Monoisotopic Mass

139.136099547 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types